molecular formula C12H16BrClO B1312931 Benzene, 1-[(6-bromohexyl)oxy]-4-chloro- CAS No. 37136-99-5

Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-

Cat. No. B1312931
CAS RN: 37136-99-5
M. Wt: 291.61 g/mol
InChI Key: ZMQHIXINZCKMJF-UHFFFAOYSA-N
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Description

“Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-” is a chemical compound with the molecular formula C16H25BrO . It has a molecular weight of 313.28 . The IUPAC name for this compound is {4-[(6-bromohexyl)oxy]butyl}benzene .


Molecular Structure Analysis

The InChI code for “Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-” is 1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2 . This code provides a specific textual representation of the compound’s molecular structure.

It should be stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis of novel compounds involving "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" as an intermediate. For example, the synthesis of non-peptide small molecular antagonist benzamide derivatives used a process involving elimination reaction, reduction reaction, and bromization to create novel CCR5 antagonists with potential biological activities (H. Bi, 2015). Similarly, the preparation of N-allyl-4-piperidyl benzamide derivatives followed a comparable pathway, highlighting the chemical's role in producing compounds that exhibit certain bioactivities (Cheng De-ju, 2014).

Catalytic Processes and Oxidation Studies

The research also extends into catalytic processes, with studies showing how derivatives of "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" can be used in the direct hydroxylation of benzene to phenol. A notable example is the use of oxo-vanadium (IV) phthalocyanine implanted onto chloro-functionalized SBA-15 as a catalyst for this transformation, illustrating the compound's utility in facilitating environmentally significant reactions (Shohreh Farahmand et al., 2020).

Material Science and Electronic Properties

In material science, the synthesis and study of new compounds with "Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-" have led to the exploration of their electronic properties. For instance, the creation of 1,3,4-oxadiazole-containing materials with effective leading substituents has been studied for their electrochemical properties, optical absorptions, and thermal stabilities, showcasing the potential applications in electronic devices and materials science (Peng Zhang et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261, P305+351+338, and P302+352 .

properties

IUPAC Name

1-(6-bromohexoxy)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQHIXINZCKMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466281
Record name BENZENE, 1-[(6-BROMOHEXYL)OXY]-4-CHLORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-[(6-bromohexyl)oxy]-4-chloro-

CAS RN

37136-99-5
Record name 1-[(6-Bromohexyl)oxy]-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37136-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BENZENE, 1-[(6-BROMOHEXYL)OXY]-4-CHLORO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The intermediate 6-(4-chlorophenoxy)hexyl bromide was prepared from the potassium salt of 4-chlorophenol and 1,6-dibromohexane.
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